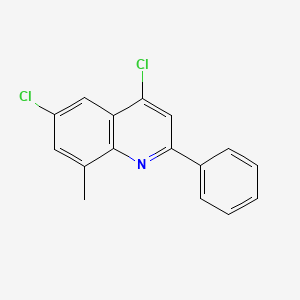
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an imidazolidinone ring, a chlorinated aromatic ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the dimethylamino propylthio group. The final step involves the formation of the imidazolidinone ring and the addition of the sulfonyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the imidazolidinone ring contributes to its stability and reactivity.
類似化合物との比較
Similar Compounds
2-Imidazolidinone, 1-(4-chloro-2-quinolinyl): Shares the imidazolidinone ring and chlorinated aromatic ring but differs in the substituents attached to the ring.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar imidazolidinone core but lacks the sulfonyl group and has different substituents.
Uniqueness
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group and the specific arrangement of substituents make it a valuable compound for various applications.
特性
CAS番号 |
114436-46-3 |
|---|---|
分子式 |
C15H23Cl2N3O3S2 |
分子量 |
428.4 g/mol |
IUPAC名 |
3-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylpropyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22ClN3O3S2.ClH/c1-11-9-14(24(21,22)19-7-5-17-15(19)20)13(10-12(11)16)23-8-4-6-18(2)3;/h9-10H,4-8H2,1-3H3,(H,17,20);1H |
InChIキー |
HEFXIRJXWXYAFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)SCCC[NH+](C)C)S(=O)(=O)N2CCNC2=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


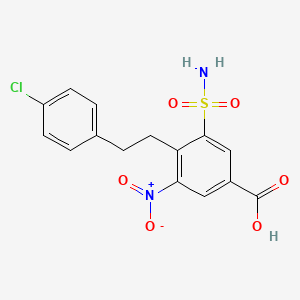
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)
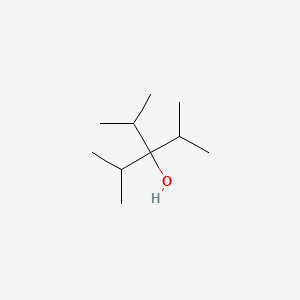

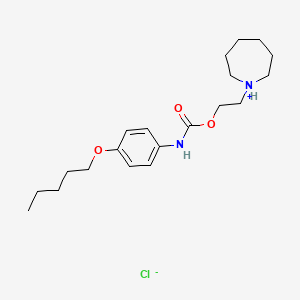
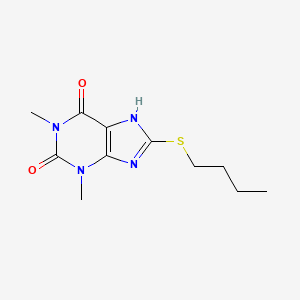
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
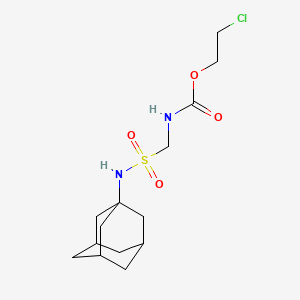
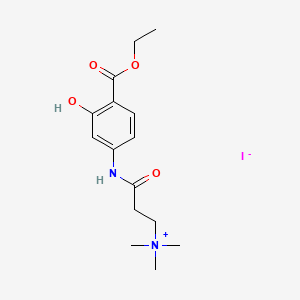

![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
